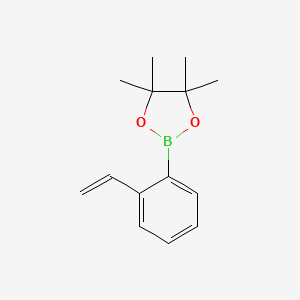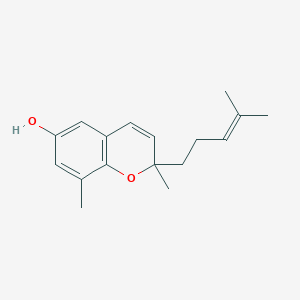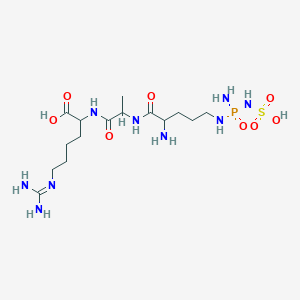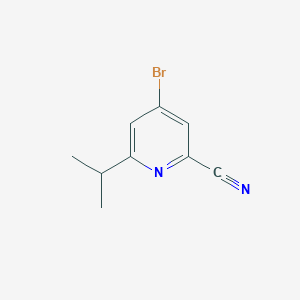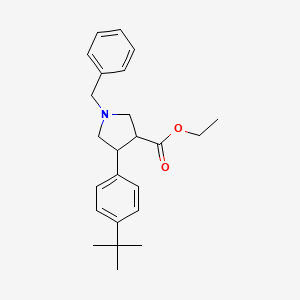
Methyl tridecanoate-d25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tridecanoate-d25 is a deuterium-labeled compound, specifically a deuterated form of methyl tridecanoate. It has the chemical formula C14H3D25O2 and a molecular weight of 253.52 g/mol . This compound is used primarily in scientific research due to its unique properties imparted by the presence of deuterium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl tridecanoate-d25 is synthesized by incorporating deuterium into methyl tridecanoate. The process typically involves the esterification of tridecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and tridecanoic acid, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tridecanoate-d25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid-d25.
Reduction: Reduction of this compound can yield tridecanol-d25.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Tridecanoic acid-d25.
Reduction: Tridecanol-d25.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl tridecanoate-d25 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Investigated for its potential in studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and in the study of environmental fate of chemicals
Wirkmechanismus
Methyl tridecanoate-d25 exerts its effects primarily through its incorporation into biological systems as a labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This enables researchers to study the metabolic pathways and interactions of the compound in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tridecanoate: The non-deuterated form of the compound.
Methyl dodecanoate-d25: Another deuterated fatty acid ester with a shorter carbon chain.
Methyl tetradecanoate-d25: A deuterated fatty acid ester with a longer carbon chain.
Uniqueness
Methyl tridecanoate-d25 is unique due to its specific chain length and the presence of deuterium atoms. This combination makes it particularly useful for studies requiring precise tracking of fatty acid metabolism and interactions. Its moderate inhibition of β-amyloid aggregation and weak inhibition of acetylcholinesterase also add to its distinct properties .
Eigenschaften
Molekularformel |
C14H28O2 |
|---|---|
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI-Schlüssel |
JNDDPBOKWCBQSM-FODBGFCHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)

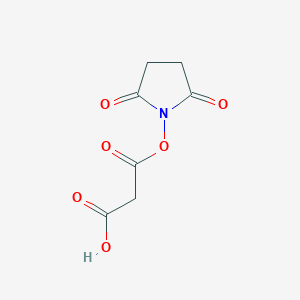
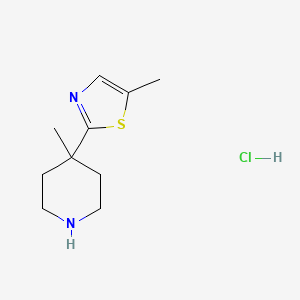
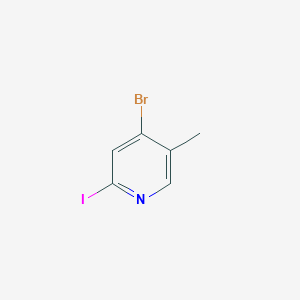
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
